N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as 1,5-disubstituted tetrazoles, has been achieved through a Ugi-azide four-component reaction. This involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as the azide source . Another method uses a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural analysis of tetrazole derivatives, including compounds similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide, have been explored in scientific research. These compounds are of interest due to their potential biological activities and structural properties. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been successfully achieved, and its structure was determined by X-ray crystallography, providing insights into the conformation and interactions of such tetrazole derivatives (Al-Hourani et al., 2016).
Pharmacological Potential
The pharmacological potential of tetrazole compounds, related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide, has been a subject of interest. Studies have explored their effects on the central nervous system, revealing both stimulatory and depressant effects depending on the chemical structure. The presence of a large saturated cyclic or open-chain aliphatic group in certain positions of the tetrazole ring system appears to be crucial for maximum stimulatory action, highlighting the importance of structural features in determining biological activity (Gross & Featherstone, 1946).
Metabolic Studies
Metabolic studies of synthetic cannabinoids have identified compounds structurally related to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide. These studies have provided insights into the metabolic pathways and potential pharmacokinetic properties of such compounds, which are crucial for understanding their behavior in biological systems and potential therapeutic applications (Franz et al., 2017).
特性
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-10(2)8-13(19)14-9-12-15-16-17-18(12)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHRJXOVCIUZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbutanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。